1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a diarylurea derivative. This class of compounds has shown promising results as allosteric modulators of the cannabinoid receptor 1 (CB1). [] Allosteric modulators offer an alternative approach to modulating the pharmacologically significant CB1 receptor, potentially mitigating the side effects associated with orthosteric antagonists. []
1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is an allosteric modulator of the cannabinoid receptor 1 (CB1). [] It has been shown to bind to CB1 and antagonize G protein coupling. [] Interestingly, this compound demonstrated the ability to positively modulate the binding of the orthosteric agonist CP55,940 while simultaneously displaying antagonism of G-protein coupling activity. [] Furthermore, it exhibits biased agonism by promoting ERK1/2 phosphorylation through β-arrestin, distinct from the G protein-dependent mechanism employed by the orthosteric CP55,940. []
The primary application of 1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea identified in the literature is as a research tool for investigating allosteric modulation of the CB1 receptor. Its potential therapeutic benefits are suggested by its structural similarity to PSNCBAM-1, which exhibited potent anorectic effects similar to rimonabant, a CB1 antagonist formerly marketed for obesity treatment. [] This suggests 1-(3,5-Dimethoxyphenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea could be a new lead compound in the search for anti-obesity drugs acting through a novel mechanism. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2